2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid
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Overview
Description
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid is a boronic acid derivative with the molecular formula C10H15BF2O3Si.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce alcohols .
Scientific Research Applications
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in materials science for the development of advanced materials, such as polymers and electronic devices
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The compound can also participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
3-(Trimethylsilyl)phenylboronic acid: Similar in structure but lacks the difluoro and methoxy groups.
2,3-Difluoro-4-(trimethylsilyl)phenylboronic acid: Similar but lacks the methoxy group.
5-Methoxy-4-(trimethylsilyl)phenylboronic acid: Similar but lacks the difluoro groups.
Uniqueness
2,3-Difluoro-5-methoxy-4-(trimethylsilyl)phenylboronic acid is unique due to the presence of both difluoro and methoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance the compound’s stability and specificity in various applications, making it a valuable tool in research and industry .
Properties
Molecular Formula |
C10H15BF2O3Si |
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Molecular Weight |
260.12 g/mol |
IUPAC Name |
(2,3-difluoro-5-methoxy-4-trimethylsilylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BF2O3Si/c1-16-7-5-6(11(14)15)8(12)9(13)10(7)17(2,3)4/h5,14-15H,1-4H3 |
InChI Key |
HCEWDNCXGINLSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)[Si](C)(C)C)OC)(O)O |
Origin of Product |
United States |
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